molecular formula C18H15ClN2O2 B2607470 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one CAS No. 337920-27-1

1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one

Cat. No.: B2607470
CAS No.: 337920-27-1
M. Wt: 326.78
InChI Key: GTFKSAXQSBPCDT-MDZDMXLPSA-N
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Description

The compound 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one features a benzisoxazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a dimethylamino-propenone moiety. Benzisoxazole derivatives are recognized for their pharmacological relevance, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

(E)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-21(2)10-9-17(22)13-5-8-16-15(11-13)18(23-20-16)12-3-6-14(19)7-4-12/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFKSAXQSBPCDT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one typically involves multiple steps:

    Formation of Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of ortho-nitrobenzyl alcohols with nitriles under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene as a starting material.

    Formation of Dimethylamino-Propenone Moiety: This step involves the condensation of dimethylamine with an appropriate propenone precursor, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation Products: Oxidized derivatives of the benzisoxazole ring.

    Reduction Products: Reduced forms of the propenone moiety.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Research

The compound has been studied for its potential as an anti-cancer agent. Its structural similarity to known kinase inhibitors suggests it may inhibit specific kinases involved in tumorigenesis.

  • Mechanism of Action: It is hypothesized that the compound may exert its effects by inhibiting the PIM1 kinase, which plays a significant role in cell survival and proliferation. Inhibition of this kinase can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Study: PIM Kinase Inhibition

A study demonstrated that compounds similar to 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one effectively inhibited PIM1 activity, leading to decreased cell viability in various cancer cell lines. This highlights the compound's potential as a therapeutic agent in oncology .

Neuropharmacology

Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

  • Neuroprotective Mechanism: The compound's ability to modulate signaling pathways involved in neuronal survival suggests it could be beneficial in conditions like Alzheimer's disease. It may help protect neurons from apoptosis induced by toxic agents .

Case Study: Neuroprotection in Cellular Models

In vitro studies have shown that the compound can reduce neuronal cell death caused by oxidative stress, indicating its potential use as a neuroprotective agent .

Antimicrobial Activity

Emerging studies suggest that the compound exhibits antimicrobial properties against various pathogens.

  • Mechanism of Action: The benzisoxazole structure is known for its interaction with microbial enzymes, potentially disrupting their function and leading to cell death.

Case Study: Antimicrobial Efficacy

Research conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound significantly inhibited bacterial growth at certain concentrations, suggesting its potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and activities:

Compound Name Core Structure Substituents (Ring A/B) Molecular Weight (g/mol) Biological Activity (IC₅₀ or Notes) Reference
Target Compound: 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one Benzisoxazole A: 4-Cl-phenyl; B: Dimethylamino ~325 (estimated) N/A (structural inference)
(2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one Thiazole A: 4-Cl-phenyl; B: Dimethylamino 292.78 N/A (commercially available)
Aldi-2: 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone Propanone A: 3-Fluoro-4-methoxy 225.25 ALDH inhibitor (specific IC₅₀ N/A)
691870-00-5: (E)-3-(Dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one Benzisoxazole A: 4-Methylphenyl; B: Dimethylamino ~311 (estimated) N/A (structural inference)
Cardamonin (Cluster 5) Chalcone A: 2,4-Dihydroxy; B: Unsubstituted 270.28 IC₅₀ = 4.35 μM (highest activity)
Compound 2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone Chalcone A: 4-Br, 2-OH, 5-I; B: 4-F 472.94 IC₅₀ = 4.70 μM

Structure–Activity Relationship (SAR) Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with the 4-methylphenyl substituent in 691870-00-5 (electron-donating). Evidence suggests that electron-withdrawing groups (e.g., Br, Cl, F) at para positions enhance potency, as seen in chalcone derivatives like 2j (IC₅₀ = 4.70 μM) compared to methoxy-substituted analogs (IC₅₀ > 25 μM) .
  • Benzisoxazole’s fused bicyclic structure may offer greater conformational stability than monocyclic thiazoles .
  • Dimethylamino Group Role: The dimethylamino moiety in the target compound and analogs like Aldi-2 may enhance solubility and modulate electronic effects, though its direct contribution to activity remains unquantified .

Biological Activity

1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one, commonly referred to as a benzisoxazole derivative, has garnered attention for its potential biological activities, particularly in the realm of oncology. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets.

  • Molecular Formula : C17H16ClN3O
  • Molecular Weight : 305.78 g/mol
  • Solubility : Soluble in DMSO up to 75 mM
  • Predicted Boiling Point : 627.1 ± 65.0 °C

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been shown to specifically inhibit the PIM1 kinase, which is involved in cell cycle regulation and tumorigenesis. By down-regulating the expression of CDKN1B, a key regulator of cell cycle progression, the compound promotes cancer cell proliferation .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, including glioblastoma and other solid tumors.

Case Study: Glioblastoma Inhibition
A study assessed the efficacy of this compound on patient-derived glioblastoma cells. The results indicated that it effectively inhibited the growth of these cells in both 2D and 3D cultures, showcasing an EC50 value of approximately 20 μM . This suggests a potent inhibitory effect on glioma growth, making it a candidate for further development as an anticancer agent.

Kinase Inhibition Profile

The compound was screened against 139 purified kinases, revealing a strong inhibitory effect on AKT2/PKBβ with IC50 values of 12 μM and 14 μM for AKT1 and AKT2 respectively . This specificity highlights its potential as a targeted therapy in cancers where AKT signaling is dysregulated.

Data Summary

Property Value
Molecular FormulaC17H16ClN3O
Molecular Weight305.78 g/mol
SolubilitySoluble in DMSO (75 mM)
Boiling Point627.1 ± 65.0 °C
EC50 (Glioblastoma)~20 μM
IC50 (AKT2)12 μM
IC50 (AKT1)14 μM

Safety and Toxicity

While the compound shows promising anticancer activity, its safety profile is crucial for therapeutic applications. Preliminary assessments indicate relatively low cytotoxicity towards non-cancerous cells even at higher concentrations, suggesting a favorable therapeutic window .

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